Ethyl 3-(6-methoxypyridin-2-yl)-3-oxopropanoate

Description

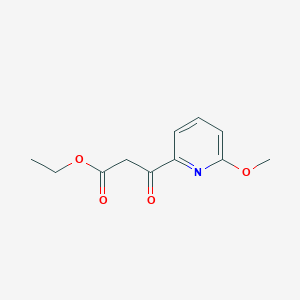

Ethyl 3-(6-methoxypyridin-2-yl)-3-oxopropanoate is a β-keto ester featuring a pyridine ring substituted with a methoxy group at the 6-position. Its molecular structure combines the electron-withdrawing ketone moiety with the electron-donating methoxy group, creating a versatile intermediate for synthesizing heterocyclic compounds, pharmaceuticals, and agrochemicals. The pyridine ring contributes to aromatic stability, while the ester and ketone groups enable diverse reactivity, such as nucleophilic additions or cyclizations.

Properties

Molecular Formula |

C11H13NO4 |

|---|---|

Molecular Weight |

223.22 g/mol |

IUPAC Name |

ethyl 3-(6-methoxypyridin-2-yl)-3-oxopropanoate |

InChI |

InChI=1S/C11H13NO4/c1-3-16-11(14)7-9(13)8-5-4-6-10(12-8)15-2/h4-6H,3,7H2,1-2H3 |

InChI Key |

LCSPSGWTZTYJTK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)C1=NC(=CC=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(6-methoxypyridin-2-yl)-3-oxopropanoate typically involves the esterification of 3-(6-methoxypyridin-2-yl)-3-oxopropanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(6-methoxypyridin-2-yl)-3-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: 3-(6-methoxypyridin-2-yl)-3-oxopropanoic acid.

Reduction: Ethyl 3-(6-methoxypyridin-2-yl)-3-hydroxypropanoate.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(6-methoxypyridin-2-yl)-3-oxopropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(6-methoxypyridin-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and ester functionality allow the compound to participate in hydrogen bonding and hydrophobic interactions, which can influence its binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 3-(6-methoxypyridin-2-yl)-3-oxopropanoate can be compared to related β-keto esters with variations in substituent type, position, and aromatic system. Below is a detailed analysis:

Substituent Position and Electronic Effects

Key Observations :

- Electronic Effects: Methoxy and amino groups are electron-donating, enhancing aromatic stability but reducing electrophilicity at the ketone. Nitro and chloro substituents (e.g., in and ) increase electrophilicity, favoring reactions like Michael additions or cyclocondensations .

- Steric Effects : Bulky substituents (e.g., 6-methyl in ) reduce reaction yields due to hindered access to reactive sites.

- Aromatic System : Pyridine-based derivatives (e.g., ) exhibit greater polarity and hydrogen-bonding capacity compared to phenyl analogs (e.g., ), influencing solubility and biological activity.

Pharmacological and Industrial Relevance

- Antitubercular Applications: Triazolopyrimidinones () and benzofuran derivatives () rely on β-keto esters as intermediates, underscoring the role of substituents in bioactivity .

- Material Science : Difluorophenyl derivatives () are used in high-purity synthetic routes, contrasting with methoxypyridinyl compounds, which may prioritize electronic modulation for drug design .

Biological Activity

Ethyl 3-(6-methoxypyridin-2-yl)-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of pyridine derivatives, characterized by a pyridine ring substituted at the 6-position with a methoxy group and a 3-oxopropanoate moiety. The presence of the methoxy group enhances its electronic properties, potentially influencing its biological interactions.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial activity, suggesting potential efficacy against various pathogens.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

- Enzyme Interaction : Its structure suggests potential interactions with enzymes involved in metabolic pathways, which could lead to therapeutic applications.

The mechanism of action of this compound likely involves:

- Enzyme Modulation : The ester functional group can undergo hydrolysis, releasing active metabolites that interact with specific enzymes or receptors.

- Hydrogen Bonding : The methoxy group may facilitate hydrogen bonding with biological targets, enhancing binding affinity and specificity.

Case Studies

-

Antimicrobial Activity Study :

- A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, highlighting its potential as an antimicrobial agent.

-

Anti-inflammatory Effects :

- In vitro experiments demonstrated that the compound reduced pro-inflammatory cytokine levels in macrophage cultures, suggesting its utility in managing inflammatory conditions.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate | Methoxy at position 5 | Antimicrobial, anticancer |

| Ethyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate | Chlorine substitution | Antimicrobial |

| Ethyl 3-(6-chloropyridin-2-yl)-3-oxopropanoate | Chlorine at position 6 | Potentially enhanced reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.